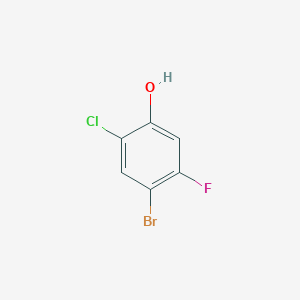

4-Bromo-2-chloro-5-fluorophenol

Overview

Description

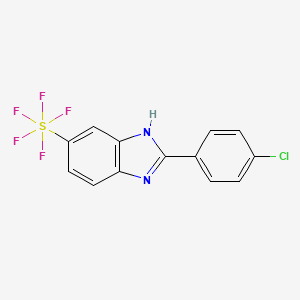

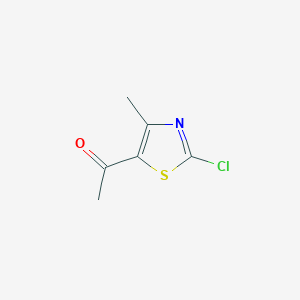

4-Bromo-2-chloro-5-fluorophenol is a compound with the molecular formula C6H3BrClFO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-5-fluorophenol consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.Scientific Research Applications

Synthesis of Polycyclic 5-HT Antagonists

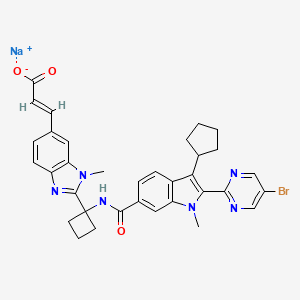

4-Bromo-2-chloro-5-fluorophenol: is used as a precursor in the synthesis of polycyclic compounds that act as antagonists for the 5-HT3 and 5-HT4 receptors . These receptors are significant in the field of neuroscience and pharmacology, as they play a role in various neurological pathways and could be potential targets for treating conditions like irritable bowel syndrome and anxiety.

Development of Cyclooxygenase-2 Inhibitors

This compound serves as a starting material for the creation of 2-phenylpyran-4-ones, which are evaluated for their effectiveness as cyclooxygenase-2 (COX-2) inhibitors . COX-2 inhibitors are important in the treatment of pain and inflammation, and they offer a therapeutic approach with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Environmental Studies

The halogenated nature of 4-Bromo-2-chloro-5-fluorophenol makes it a valuable compound in environmental studies, particularly in the investigation of halogenated organic compounds’ behavior and degradation in natural settings . Understanding these processes is crucial for assessing environmental risks and developing remediation strategies.

Biological Investigations

Researchers utilize 4-Bromo-2-chloro-5-fluorophenol in various biological investigations, including studies on enzyme inhibition, receptor-ligand interactions, and cellular signaling pathways . Its unique structure allows for the exploration of molecular interactions within biological systems.

Material Science Applications

In material science, 4-Bromo-2-chloro-5-fluorophenol can be employed to synthesize novel polymers and co-polymers with specific properties, such as increased resistance to degradation or enhanced electrical conductivity . These materials have potential applications in electronics, coatings, and biomedical devices.

Analytical Chemistry

Due to its distinct chemical structure, 4-Bromo-2-chloro-5-fluorophenol is used as a standard or reference compound in analytical chemistry to calibrate instruments and validate analytical methods . This ensures the accuracy and reliability of chemical analyses performed in various research settings.

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties . Its halogen atoms can be strategically replaced or modified to create derivatives with desired biological activities.

Chemical Education

Lastly, 4-Bromo-2-chloro-5-fluorophenol is utilized in chemical education as an example of halogenated aromatic compounds to teach concepts such as electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . It provides a practical context for students to understand these fundamental organic chemistry reactions.

Safety and Hazards

4-Bromo-2-chloro-5-fluorophenol is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZOBXATIIXRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-fluorophenol | |

CAS RN |

1036383-21-7 | |

| Record name | 4-bromo-2-chloro-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)